molecular formula C17H17ClN6O3S B6567686 N-(3-chlorophenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920174-85-2

N-(3-chlorophenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6567686
CAS No.: 920174-85-2
M. Wt: 420.9 g/mol
InChI Key: OFAJRTNLIQJJGN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 3-chlorophenyl group linked via an acetamide backbone.
  • A 5-methoxy-4-oxo-1,4-dihydropyridine core, which is substituted at the 2-position with a [(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3S/c1-23-17(20-21-22-23)28-10-13-7-14(25)15(27-2)8-24(13)9-16(26)19-12-5-3-4-11(18)6-12/h3-8H,9-10H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJRTNLIQJJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound vs. Triazole- and Pyrazole-Based Analogues

Feature Target Compound Analogues from Evidence
Central Ring 1,4-dihydropyridin-4-one 1,2,4-triazole (e.g., N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ); pyrazole derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde )
Substituents Methoxy (OCH₃), tetrazole-sulfanyl-methyl Chlorophenyl, trifluoromethyl, thiophen-2-ylmethyl
Bioactivity Not explicitly reported in evidence Triazole derivatives exhibit antimicrobial and anti-inflammatory properties; pyrazole analogues show kinase inhibition potential .

Key Structural Differences

  • The tetrazole-sulfanyl-methyl group in the target compound is distinct from the triazole-thioether systems in analogues (e.g., 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ).
  • The 5-methoxy-1,4-dihydropyridinone core contrasts with the fully aromatic pyridine or pyrazole rings in analogues, which may influence redox properties and metabolic stability .

Sulfanyl-Acetamide Linkages

Compound Type Sulfanyl-Acetamide Structure Synthetic Yield (if reported)
Target Compound [(1-methyltetrazol-5-yl)sulfanyl]methyl group Not reported
N-(4-chlorophenyl) derivatives Triazole-thioether (e.g., N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides) 75–85%
Pyridine-linked analogues 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ~60%

Pharmacophoric Moieties

  • Chlorophenyl Group : Common in antimicrobial and anticancer agents; its meta-substitution in the target compound contrasts with para-substituted analogues (e.g., N-(4-chlorophenyl) derivatives ).
  • Tetrazole Ring : Often serves as a bioisostere for carboxylic acids, improving metabolic stability. This feature is absent in triazole-based analogues, which rely on hydrogen-bonding interactions .

Crystallography and Conformation

  • The 1,4-dihydropyridinone ring likely exhibits puckering, as described by Cremer-Pople coordinates (), influencing molecular packing and solubility .
  • Software like Mercury CSD () could visualize intermolecular interactions (e.g., hydrogen bonds involving the 4-oxo group) .

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